

# What are the physicochemical properties of Lithium Nonafluoro-1-butanesulfonate?

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Lithium Nonafluoro-1-butanesulfonate**

Cat. No.: **B137669**

[Get Quote](#)

## Lithium Nonafluoro-1-butanesulfonate: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

**Lithium Nonafluoro-1-butanesulfonate**, also known as Lithium Perfluoro-1-butanesulfonate, is a fluorinated lithium salt that has garnered significant interest in various high-technology sectors, particularly in the development of advanced energy storage systems. Its unique combination of high thermal stability, electrochemical inertness, and solubility in organic solvents makes it a compelling candidate for applications in lithium-ion batteries and other electrochemical devices. This technical guide provides a detailed overview of the core physicochemical properties of **Lithium Nonafluoro-1-butanesulfonate**, supported by experimental methodologies and data presented for clarity and comparative analysis.

## Core Physicochemical Properties

The fundamental physical and chemical characteristics of **Lithium Nonafluoro-1-butanesulfonate** are summarized in the table below. These properties are critical for understanding its behavior in various applications, from electrolyte formulations to its handling and storage.

| Property                 | Value                                                                           |
|--------------------------|---------------------------------------------------------------------------------|
| Molecular Formula        | C <sub>4</sub> F <sub>9</sub> LiO <sub>3</sub> S                                |
| Molecular Weight         | 306.03 g/mol <a href="#">[1]</a> <a href="#">[2]</a>                            |
| Appearance               | White to almost white powder or crystal <a href="#">[1]</a> <a href="#">[3]</a> |
| Purity                   | >95.0% <a href="#">[1]</a> <a href="#">[3]</a>                                  |
| Melting Point            | 96 °C <a href="#">[4]</a>                                                       |
| Solubility               | Soluble in water and Methanol; Insoluble in Acetone <a href="#">[3]</a>         |
| Physical State (at 20°C) | Solid <a href="#">[3]</a>                                                       |
| Condition to Avoid       | Hygroscopic <a href="#">[3]</a>                                                 |

## Electrochemical Properties in Non-Aqueous Electrolytes

**Lithium Nonafluoro-1-butanesulfonate** (LiNfO) is particularly noted for its performance as a salt in non-aqueous liquid electrolytes for lithium-ion batteries. When dissolved in a binary solvent mixture of propylene carbonate (PC) and 1,2-dimethoxyethane (DME), it exhibits favorable electrochemical properties.

A non-aqueous electrolyte system comprising LiNfO in a PC and DME mixture has demonstrated a high ionic conductivity of  $2.66 \times 10^{-3}$  S cm<sup>-1</sup> at ambient temperature.[\[5\]](#)[\[6\]](#) Furthermore, this electrolyte system exhibits a wide electrochemical stability window of approximately 5 volts, making it suitable for high-voltage battery applications.[\[5\]](#)[\[6\]](#) The cationic transference number, a measure of the contribution of the lithium ions to the total ionic conductivity, has been determined to be 0.39 in this system, indicating that a significant portion of the charge is carried by the lithium ions.[\[5\]](#)

## Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical and electrochemical properties of lithium salts like **Lithium Nonafluoro-1-**

butanesulfonate.

## Melting Point Determination

The melting point is a fundamental property that indicates the purity of a crystalline solid.

Methodology:

- A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end.
- The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath.
- The temperature is increased at a slow, controlled rate (typically 1-2 °C per minute) to ensure thermal equilibrium.
- The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A narrow melting range is indicative of a high-purity substance.[\[7\]](#)

## Solubility Determination

Determining the solubility of the salt in various solvents is crucial for its application in electrolyte formulations.

Methodology:

- A known volume of the desired solvent is placed in a thermostatically controlled vessel to maintain a constant temperature.
- The lithium salt is added to the solvent in small increments with continuous stirring until a saturated solution is formed, with excess solid remaining.
- The solution is allowed to equilibrate for a sufficient period.
- A sample of the supernatant liquid is carefully withdrawn and its composition is analyzed to determine the concentration of the dissolved salt. Techniques such as inductively coupled

plasma optical emission spectrometry (ICP-OES) can be used for accurate quantification of the lithium ion concentration.[8]

## Ionic Conductivity Measurement

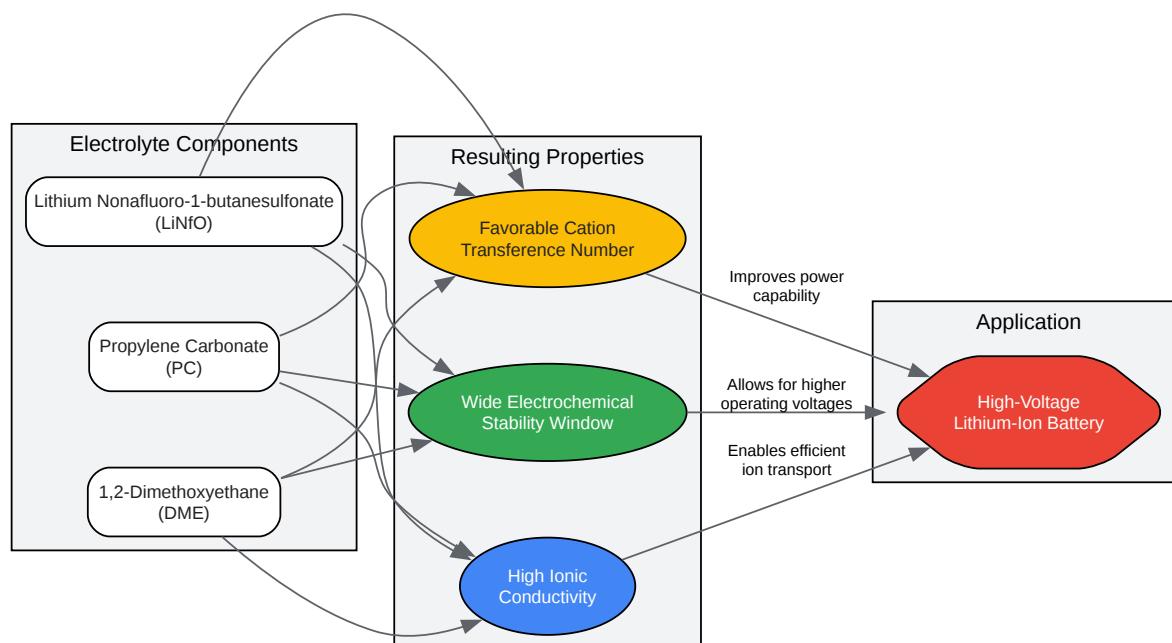
The ionic conductivity of an electrolyte solution is a measure of its ability to conduct ions and is a critical parameter for battery performance.

Methodology: AC Impedance Spectroscopy

- The electrolyte solution is placed in a conductivity cell with two blocking electrodes (e.g., stainless steel) of a known geometry (area and distance between them).
- An AC voltage of small amplitude is applied across the electrodes over a wide range of frequencies.
- The impedance of the cell is measured at each frequency.
- The data is plotted on a Nyquist plot (imaginary impedance vs. real impedance). The bulk resistance ( $R_b$ ) of the electrolyte is determined from the intercept of the semicircle with the real axis.
- The ionic conductivity ( $\sigma$ ) is then calculated using the formula:  $\sigma = L / (R_b * A)$ , where  $L$  is the distance between the electrodes and  $A$  is the electrode area.[9][10]

## Electrochemical Stability Window (ESW) Determination

The ESW defines the voltage range within which the electrolyte is stable and does not undergo significant oxidation or reduction.


Methodology: Linear Sweep Voltammetry (LSV)

- A three-electrode electrochemical cell is assembled, consisting of a working electrode (e.g., platinum or glassy carbon), a reference electrode (e.g., lithium metal), and a counter electrode (e.g., lithium metal).
- The electrolyte containing the lithium salt is placed in the cell.

- A linear potential sweep is applied to the working electrode at a slow scan rate (e.g., 0.1 to 5 mV/s) from the open-circuit potential to a higher (anodic) or lower (cathodic) potential.[6]
- The current response is measured as a function of the applied potential.
- The electrochemical stability window is determined by the potentials at which a significant increase in current is observed, indicating the onset of electrolyte oxidation or reduction.[6]

## Visualizing Electrolyte Composition and Performance

The following diagram illustrates the relationship between the components of a non-aqueous electrolyte system based on **Lithium Nonafluoro-1-butanesulfonate** and its key performance characteristics in a lithium-ion battery.



[Click to download full resolution via product page](#)

Caption: Relationship between electrolyte components and performance.

**Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. lithiuminventory.com [lithiuminventory.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. escholarship.org [escholarship.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- To cite this document: BenchChem. [What are the physicochemical properties of Lithium Nonafluoro-1-butanesulfonate?]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b137669#what-are-the-physicochemical-properties-of-lithium-nonafluoro-1-butanesulfonate>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)